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Compound of Interest

5-Chloro-2,3-

Compound Name:
difluoroisonicotinaldehyde

CAS No.: 1333319-52-0

Cat. No.: B1402973

Get Quote

Technical Guide: 5-Chloro-2,3-
difluoroisonicotinaldehyde

Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized
pyridine derivative serving as a critical scaffold in the synthesis of fluoroquinolone antibiotics
and next-generation kinase inhibitors.[1] Characterized by a unique substitution pattern—two
fluorine atoms at positions 2 and 3, a formyl group at position 4, and a chlorine atom at position
5—this molecule offers versatile reactivity profiles for orthogonal functionalization. This guide
provides a comprehensive technical analysis of its structural properties, synthetic pathways,
and utility in drug development.

Chemical Identity & Structural Analysis[1][2][3]
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Nomenclature and Identifiers

Property Detail

IUPAC Name 5-Chloro-2,3-difluoropyridine-4-carbaldehyde
Common Name 5-Chloro-2,3-difluoroisonicotinaldehyde

CAS Number 1333319-52-0

Molecular Formula

Molecular Weight 177.54 g/mol

SMILES C1(=C(C(=NC(=C1CI)C=0O)F)F)

Structural Properties

The molecule features a highly electron-deficient pyridine ring due to the cumulative inductive
effects (-1) of the nitrogen atom and three halogen substituents.[1]

» Electronic Environment: The C2 and C3 positions are heavily deactivated, making C2 highly
susceptible to Nucleophilic Aromatic Substitution (

).[1]

 Steric Considerations: The "isonicotinic" aldehyde at C4 is flanked by a fluorine at C3 and a
chlorine at C5.[1] This "ortho-disubstituted" aldehyde environment creates significant steric
hindrance, influencing the kinetics of condensation reactions (e.g., reductive amination).[1]

Synthesis Protocols

The synthesis of 5-Chloro-2,3-difluoroisonicotinaldehyde is typically achieved via a Halogen
Exchange (Halex) reaction followed by Directed Ortho-Lithiation (DoM).[1] This route ensures
high regioselectivity.[1]

Step 1: Precursor Synthesis (Halex Reaction)

Target: 5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7) Mechanism: Nucleophilic fluorination
of 2,3,5-trichloropyridine.[1]
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e Reagents: Potassium Fluoride (KF) or Cesium Fluoride (CsF), Sulfolane or DMSO (Solvent).

[1]
e Conditions: High temperature (180-200°C), inert atmosphere (

).[1]

e Protocol:

o Charge a reactor with 2,3,5-trichloropyridine and anhydrous spray-dried KF (molar excess
2.5 equiv).

o Add dry sulfolane and a phase transfer catalyst (e.g., 18-crown-6 or
)[1]
o Heat to 190°C for 12-18 hours.

o Purification: Distillation is required to separate the product (BP ~135°C) from partially
fluorinated byproducts.[1]

Step 2: Lithiation and Formylation

Target: 5-Chloro-2,3-difluoroisonicotinaldehyde Mechanism: Directed Ortho-Lithiation (DoM)
at C4 followed by electrophilic trapping.[1]

o Reagents: Lithium Diisopropylamide (LDA), DMF or N-Formylmorpholine, THF (anhydrous).
[1]

e Conditions: Cryogenic (-78°C).[1]
e Protocol:

o Deprotonation: To a solution of 5-chloro-2,3-difluoropyridine in THF at -78°C, add LDA (1.1
equiv) dropwise.

= Note: The proton at C4 is the most acidic due to the combined inductive effect of
flanking F (C3) and CI (C5).[1]
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[e]

Equilibration: Stir for 30—60 minutes to ensure complete formation of the 4-lithio species.

o

Quench: Add dry DMF (1.5 equiv) slowly, maintaining temperature below -70°C.

[¢]

Hydrolysis: Warm to 0°C and quench with dilute HCI or

[¢]

Isolation: Extract with EtOAc, wash with brine, and recrystallize.

KF, Sulfolane LDA, THF

I
2,3,5-Trichloropyridine 190°C (Halex SCE2E 78°C (DoM | [4-Lithio Intermediate] 1_(Formylation) |~ 5-Chloro-2,3-difluoro
I

difluoropyridine isonicotinaldehyde

Click to download full resolution via product page

Figure 1: Synthetic pathway from trichloropyridine to the target aldehyde via Halex and DoM.[1]

Reactivity Profile & Applications
Nucleophilic Aromatic Substitution ()

The molecule possesses two leaving groups (fluorines) activated by the pyridine nitrogen.[1]

» Regioselectivity: The C2-Fluorine is significantly more reactive than the C3-Fluorine due to
the direct activation by the adjacent ring nitrogen (formation of a Meisenheimer-like complex
stabilized by N).[1]

o Application: Reaction with primary amines or alkoxides yields 2-amino-3-fluoro or 2-alkoxy-3-
fluoro derivatives, which are common motifs in antibacterial agents.[1]

Aldehyde Condensation

The C4-aldehyde is a versatile handle for scaffold elongation.[1]

» Knoevenagel Condensation: Reacts with malononitrile or ethyl cyanoacetate to form vinyl
nitriles.[1]
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e Reductive Amination: Forms benzylic amines, crucial for linking the pyridine core to
solubilizing tails in drug design.[1]

o Oxidation: Conversion to 5-chloro-2,3-difluoroisonicotinic acid provides a precursor for amide
coupling.[1]
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2-Amino Derivative

Figure 2: Divergent reactivity map showing primary functionalization vectors.

Safety & Handling (MSDS Highlights)

o Hazards: Fluorinated pyridines are often skin irritants and lachrymators.[1] The aldehyde
functionality increases reactivity toward biological nucleophiles.[1]

o Storage: Store under inert gas (
or

) at 2—8°C to prevent oxidation to the acid.

o Disposal: Incineration with a scrubber for HF and HCI gases.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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